![molecular formula C22H19NO4S B2554160 (E)-methyl 3-(3-(4-methoxyphenyl)acrylamido)-5-phenylthiophene-2-carboxylate CAS No. 406924-42-3](/img/structure/B2554160.png)
(E)-methyl 3-(3-(4-methoxyphenyl)acrylamido)-5-phenylthiophene-2-carboxylate
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Description
(E)-methyl 3-(3-(4-methoxyphenyl)acrylamido)-5-phenylthiophene-2-carboxylate is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiophene derivatives, which have been extensively studied for their pharmacological properties.
Scientific Research Applications
Anticonvulsant and Sedative Agents
This compound has been used in the design and synthesis of a novel series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives, which were evaluated for their anticonvulsant, sedative activity and neurotoxicity . Among them, compounds 4, 9 and 16 exhibited good anticonvulsant activity in primary evaluation .
Tyrosinase Inhibitor
The compound has shown strong competitive inhibition activity against mushroom tyrosinase, which is a key enzyme in melanogenesis . It has potential applications in the development of therapeutic agents for diseases associated with hyperpigment disorders .
EGFR/VEGFR-2 Inhibitors
Structural bioinformatics methods have been used to identify promising EGFR/VEGFR-2 inhibitors from N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide and six of its modified derivatives .
Chemical Synthesis
The compound is used in the chemical synthesis of various derivatives. For example, it is used in the synthesis of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one .
Pharmacokinetic Models
The compound and its derivatives have been evaluated using pharmacokinetic and drug-likeness models .
Molecular Docking
Molecular docking studies have been conducted with this compound to evaluate its binding interactions with various enzymes .
properties
IUPAC Name |
methyl 3-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c1-26-17-11-8-15(9-12-17)10-13-20(24)23-18-14-19(16-6-4-3-5-7-16)28-21(18)22(25)27-2/h3-14H,1-2H3,(H,23,24)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNRTIMZQCVSMI-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 3-(3-(4-methoxyphenyl)acrylamido)-5-phenylthiophene-2-carboxylate |
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